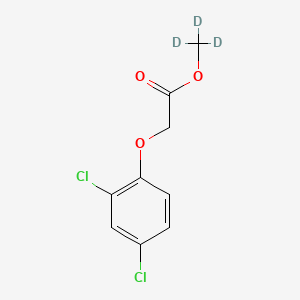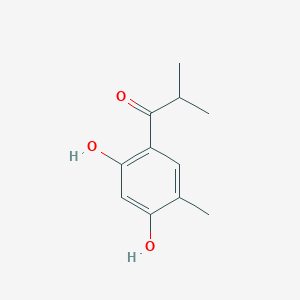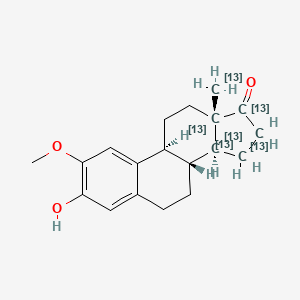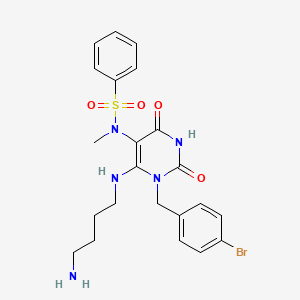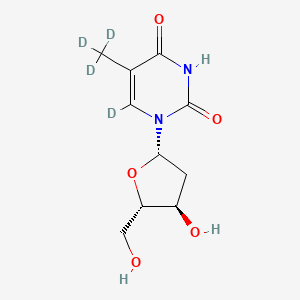
Pde4-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pde4-IN-8 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their ability to block the degradative action of phosphodiesterase 4 on cyclic adenosine monophosphate. This inhibition leads to an increase in cyclic adenosine monophosphate levels, which plays a crucial role in regulating various physiological processes. Phosphodiesterase 4 inhibitors have been widely studied for their potential therapeutic applications in treating inflammatory diseases, respiratory disorders, and neurological conditions .
Métodos De Preparación
The synthesis of Pde4-IN-8 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
Pde4-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pde4-IN-8 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool compound to study the role of phosphodiesterase 4 in various biochemical pathways. In biology, this compound is used to investigate the effects of phosphodiesterase 4 inhibition on cellular processes such as inflammation, cell proliferation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory diseases, respiratory disorders, and neurological conditions.
Mecanismo De Acción
The mechanism of action of Pde4-IN-8 involves the inhibition of phosphodiesterase 4, which leads to an increase in cyclic adenosine monophosphate levels. This increase in cyclic adenosine monophosphate levels results in the activation of protein kinase A and the subsequent phosphorylation of various target proteins. These phosphorylated proteins play a crucial role in regulating cellular processes such as inflammation, cell proliferation, and apoptosis. The molecular targets and pathways involved in the mechanism of action of this compound include the cyclic adenosine monophosphate signaling pathway and the protein kinase A signaling pathway .
Comparación Con Compuestos Similares
Pde4-IN-8 is one of several phosphodiesterase 4 inhibitors that have been developed for therapeutic applications. Similar compounds include roflumilast, apremilast, and crisaborole. These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetic properties, and therapeutic applications. For example, roflumilast is used to treat chronic obstructive pulmonary disease, while apremilast is used for psoriatic arthritis and crisaborole for atopic dermatitis.
Propiedades
Fórmula molecular |
C18H22BNO4 |
|---|---|
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
3-[(4S)-2-hydroxyoxaborolan-4-yl]-5-(4-methoxy-3-propoxyphenyl)pyridine |
InChI |
InChI=1S/C18H22BNO4/c1-3-6-23-18-8-13(4-5-17(18)22-2)14-7-15(11-20-10-14)16-9-19(21)24-12-16/h4-5,7-8,10-11,16,21H,3,6,9,12H2,1-2H3/t16-/m1/s1 |
Clave InChI |
KXVKOYCGACSUPP-MRXNPFEDSA-N |
SMILES isomérico |
B1(C[C@H](CO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)OC)OCCC)O |
SMILES canónico |
B1(CC(CO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)OC)OCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
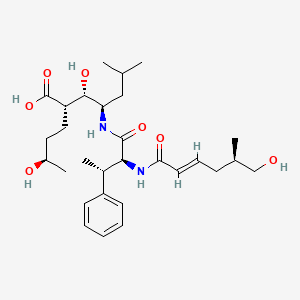
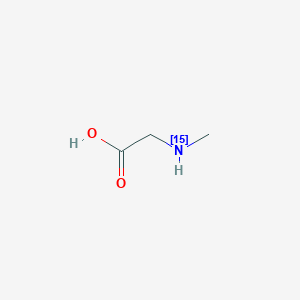
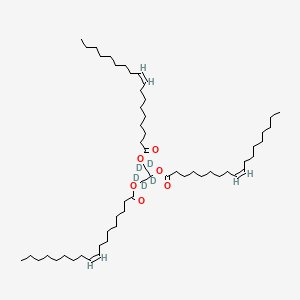
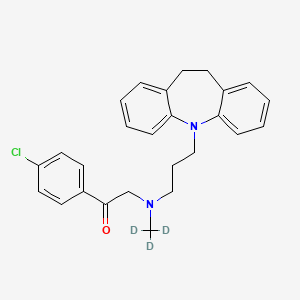
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)

